molecular formula C16H15FN4O2 B5647094 5-(3,4-dimethoxyphenyl)-2-(3-fluorobenzyl)-2H-tetrazole

5-(3,4-dimethoxyphenyl)-2-(3-fluorobenzyl)-2H-tetrazole

Cat. No. B5647094
M. Wt: 314.31 g/mol
InChI Key: OBEHBTZUBHOKQB-UHFFFAOYSA-N
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Description

5-(3,4-Dimethoxyphenyl)-2-(3-fluorobenzyl)-2H-tetrazole is a chemical compound that belongs to the tetrazole family. Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom, making them analogs of pyrazoles but with three additional nitrogen atoms. They are known for their high nitrogen content, which contributes to their applications in various fields such as pharmaceuticals, agrochemicals, and energetic materials.

Synthesis Analysis

The synthesis of tetrazoles typically involves the [3+2] cycloaddition of azides with nitriles, a method that can be applied to synthesize 5-(3,4-dimethoxyphenyl)-2-(3-fluorobenzyl)-2H-tetrazole. While specific synthesis methods for this compound were not directly found, related research indicates that protecting groups such as the 2,4-dimethoxybenzyl (DMB) group can effectively protect tetrazoles during synthesis, allowing for further functionalization under various conditions without affecting the tetrazole ring (Seki, 2015).

Molecular Structure Analysis

Molecular structure analysis of tetrazole derivatives, including 5-(3,4-dimethoxyphenyl)-2-(3-fluorobenzyl)-2H-tetrazole, can be performed using techniques such as X-ray crystallography. These analyses reveal the planar nature of the tetrazole ring and provide insight into intermolecular hydrogen bonding and molecular packing within the crystal lattice. For instance, studies on related tetrazole derivatives highlight the importance of the tetrazole ring's planarity and its impact on the compound's physical and chemical properties (Al-Hourani et al., 2015).

properties

IUPAC Name

5-(3,4-dimethoxyphenyl)-2-[(3-fluorophenyl)methyl]tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN4O2/c1-22-14-7-6-12(9-15(14)23-2)16-18-20-21(19-16)10-11-4-3-5-13(17)8-11/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBEHBTZUBHOKQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN(N=N2)CC3=CC(=CC=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 6597255

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